Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Description
Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a pyrrolo-pyridine derivative characterized by a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) substituted with an amino-acetate ethyl ester group. This compound is of interest in medicinal chemistry due to the bioactivity of pyrrolo-pyridines, which are known to interact with enzymes and receptors in anticancer and neuropharmacological applications.
Properties
CAS No. |
1260636-98-3 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)9(12)8-6-14-10-7(8)4-3-5-13-10/h3-6,9H,2,12H2,1H3,(H,13,14) |
InChI Key |
FOGSCAFNLYZDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-b]Pyridine Formation
The pyrrolo[2,3-b]pyridine scaffold is constructed via a two-component cyclo condensation reaction between 2-amino-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds such as ethyl cyanoacetate. For instance, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a-c ) with ethyl cyanoacetate in acetic acid and catalytic hydrochloric acid yields substituted 1H-pyrrolo[2,3-b]pyridines (5a-c ). The reaction proceeds through nucleophilic attack by the amino group on the electrophilic carbonyl carbon of ethyl cyanoacetate, followed by cyclization and dehydration (Scheme 1).
Reaction Conditions
-
Solvent : Acetic acid (15 mL)
-
Catalyst : Concentrated HCl (5 drops)
-
Temperature : Reflux (4 hours)
Key Analytical Data
Amino Group Installation
The amino group at the C2 position is introduced via reductive amination or hydrolysis of intermediate nitriles. Catalytic hydrogenation of nitro-pyrrolo[2,3-b]pyridines (e.g., 6a-h ) using Pd/C in ethanol affords 3-amino derivatives (7a-h ). Alternatively, hydrolysis of the cyano group in 3a-c under acidic conditions generates primary amines, which are subsequently esterified with ethanol.
Suzuki Coupling and Functionalization
Halogenated Intermediate Synthesis
Iodination or bromination of the pyrrolo[2,3-b]pyridine core enables cross-coupling reactions. Treatment of 1H-pyrrolo[2,3-b]pyridine (4 ) with N-iodosuccinimide (NIS) in DMF yields 3-iodo derivatives (15 ), which serve as substrates for Sonogashira or Suzuki couplings.
Representative Protocol
Ethyl Acetate Sidechain Introduction
The ethyl acetate moiety is installed via nucleophilic substitution or esterification. For example, reacting 3-iodo-pyrrolo[2,3-b]pyridine (15 ) with ethyl glycinate in the presence of Cs₂CO₃ and a palladium catalyst facilitates C–N bond formation. Alternatively, esterification of 2-amino-2-(pyrrolo[2,3-b]pyridin-3-yl)acetic acid with ethanol under Mitsunobu conditions provides the target compound.
Optimization Insights
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra confirm regiochemistry and substituent orientation. The ethyl ester group exhibits characteristic quartets (δ 4.30 ppm, OCH₂CH₃) and triplets (δ 1.35 ppm, CH₃). Aromatic protons of the pyrrolo[2,3-b]pyridine core resonate between δ 7.29–8.50 ppm.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amino group (-NH₂) undergoes protonation/deprotonation depending on pH, enabling acid-base chemistry. This property facilitates salt formation and influences solubility:
-
Protonation : Occurs in acidic media (pH < 4), forming a positively charged ammonium species.
-
Deprotonation : Achieved in basic conditions (pH > 10), generating a deprotonated amine intermediate.
These equilibria are critical for modulating reactivity in subsequent transformations, such as nucleophilic substitutions or coupling reactions .
Nucleophilic Substitutions
The ester group (-COOEt) participates in nucleophilic acyl substitutions under alkaline or enzymatic hydrolysis:
The amino group may also act as a nucleophile in reactions with electrophiles like aldehydes or alkyl halides .
Coupling Reactions
The pyrrolo[2,3-b]pyridine core enables transition-metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids modifies the heterocyclic scaffold:
pythonConditions: Pd(PPh₃)₄, Na₂CO₃ (aq.), toluene, 80°C Example: Coupling with 3,4-dimethoxyphenylboronic acid → 5-(3,4-dimethoxyphenyl)-substituted derivative[2][3].
Yields range from 65–85% depending on substituent electronic effects .
Sonogashira Coupling
Reaction with terminal alkynes introduces alkynyl groups at the 3-position:
pythonConditions: PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C Example: Reaction with phenylacetylene → 3-alkynyl-pyrrolo[2,3-b]pyridine[2][6].
Acylation and Sulfonylation
The amino group undergoes acylation or sulfonylation to form amides/sulfonamides:
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Benzoyl chloride | N-Benzoylated derivative | Enhanced biological activity | |
| Phenylsulfonyl chloride | N-Sulfonamide derivative | Pharmacokinetic optimization |
Reactions typically use pyridine or dichloromethane as solvents .
Reductive Amination
The amino group participates in reductive amination with aldehydes/ketones:
pythonConditions: NaBH₃CN or H₂ (Pd/C), MeOH Example: Reaction with m-nitrobenzaldehyde → Secondary amine derivative[2][3].
This method is pivotal for introducing alkyl/aryl side chains .
Ring Functionalization
The pyrrolo[2,3-b]pyridine ring undergoes electrophilic substitutions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
-
Halogenation : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) adds halogens at the 3-position .
Stability and Reaction Optimization
Key factors influencing reactivity:
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with ethyl chloroacetate or related reagents. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated IC50 values of 7 nM against FGFR1, indicating its potential as a lead compound for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was measured using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .
Neurological Disorders
Given the structural features of this compound, it is being investigated for potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems may offer new avenues for therapies targeting conditions such as depression and anxiety.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell-based assays, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations in Pyrrolo-Pyridine Derivatives
The target compound is distinguished by its 2-amino-2-acetate ethyl ester substituent. Key analogues and their differences are summarized below:
Key Observations :
- Amino vs. Oxo Groups: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the oxo group in analogues like CAS 478677-93-7. This may improve interactions with biological targets, such as kinases or receptors.
- Ring Position Isomerism : Pyrrolo[2,3-b]pyridine (7-azaindole) vs. pyrrolo[3,2-c]pyridine alters nitrogen positioning, affecting π-stacking and solubility.
Physicochemical Properties
*Predicted data based on structural analogues.
Biological Activity
Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, molecular interactions, and synthesis methodologies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃O₂, and it is characterized by a pyrrolo[2,3-b]pyridine ring fused with an ethyl aminoacetate moiety. Its CAS number is 1260636-98-3. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for further derivatization and study .
Anticancer Potential
Recent studies suggest that this compound may act as a lead compound in the development of new anticancer agents. Its structural features enable it to interact with specific biological targets involved in cancer progression, particularly fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis .
Case Studies and Research Findings
-
Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
- Compounds similar to this compound have demonstrated significant inhibitory activity against FGFRs. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through FGFR pathways .
- Molecular Docking Studies :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | Contains a keto group instead of an amino group | Potential FGFR inhibitor |
| 5H-Pyrrolo[2,3-b]pyrazine derivatives | Different bicyclic structure | More potent kinase inhibition |
| Pyrrolo[1,2-a]pyrazine derivatives | Different ring fusion pattern | Exhibits antibacterial and antiviral activities |
The unique combination of an amino group and a pyrrolo[2,3-b]pyridine scaffold in this compound distinguishes it from other derivatives. This structural feature may offer novel mechanisms of action in pharmacological applications .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of precursors containing both pyrrole and pyridine functionalities. For example:
- Starting Materials : 3-formylpyridine and ethyl glycinate.
- Reaction Conditions : The reaction is carried out under acidic conditions to facilitate the formation of the desired product.
- Yield Optimization : Conditions must be optimized to achieve high yields and purity of the final compound .
Q & A
Q. Characterization :
- NMR spectroscopy : Key for confirming regiochemistry (e.g., distinguishing pyrrolopyridine protons at δ 7.14–8.63 ppm) .
- LCMS/ESIMS : Validates molecular weight (e.g., ESIMS m/z 337.9 for intermediates) and purity (>95% via HPLC) .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., ethyl ester signals at δ 4.22–4.35 ppm) and carbon backbone .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1634 cm⁻¹) .
Example : A related compound’s structure was resolved using SHELXL refinement, achieving R-factors <5% .
Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrrolopyridine core formation?
Methodological Answer:
- Catalyst selection : SnCl₂ or Rh(III) catalysts enhance regioselectivity in multi-component reactions (e.g., 24 quinoline derivatives synthesized with SnCl₂) .
- Temperature control : Microwave heating (120°C) reduces side reactions in condensation steps .
- Solvent systems : Polar aprotic solvents (DMF, acetic acid) improve solubility of intermediates .
Q. Data-Driven Strategy :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Microwave vs. reflux | +40% efficiency | |
| SnCl₂ catalysis | 79% regioselectivity |
Advanced: What strategies resolve discrepancies between computational predictions and experimental spectral data?
Methodological Answer:
- Cross-validation : Compare NMR shifts with density functional theory (DFT)-calculated values. For example, aromatic proton deviations >0.5 ppm may indicate tautomerization .
- Multi-technique analysis : Combine LCMS (to confirm molecular ion) with X-ray data to resolve stereochemical conflicts .
- Isotopic labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH in pyrrolopyridine) .
Case Study : A study resolved conflicting NOESY signals by re-evaluating crystal packing effects using SHELXL .
Advanced: How to assess the compound’s stability for long-term pharmacological studies?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light, and humidity; monitor via HPLC for decomposition products .
- pH stability : Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions.
- Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Data Example : A derivative showed 98% purity retention after 6 months at -20°C, but degraded by 15% at 25°C .
Advanced: How can researchers address low yields in the condensation step during synthesis?
Methodological Answer:
- Reagent stoichiometry : Optimize molar ratios (e.g., excess sodium acetate to drive cyclization) .
- Catalyst screening : Test Lewis acids (Zn, CuCN) to accelerate kinetics; CuCN improved yields by 72% in a related reaction .
- Workup modifications : Use saturated NaHCO₃ to neutralize acidic byproducts and reduce emulsion during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
